1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine
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Overview
Description
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine is a heterocyclic compound that features a triazole ring and a piperidine ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, while the piperidine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine typically involves the cycloaddition reaction known as “click chemistry.” This method is favored for its high yield and selectivity. The process generally starts with the preparation of an azide and an alkyne, which then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The piperidine ring is introduced through subsequent reactions, often involving reductive amination or other nucleophilic substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form more reactive intermediates.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: Both the triazole and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazolones, while reduction of the piperidine ring can produce secondary amines .
Scientific Research Applications
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-2-methylpiperidine
- 1-(2-(4H-1,2,3-triazol-4-yl)ethyl)-2-methylpiperidine
- 1-(2-(5H-1,2,3-triazol-5-yl)ethyl)-2-methylpiperidine
Uniqueness: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-methyl-1-[2-(triazol-2-yl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-10-4-2-3-7-13(10)8-9-14-11-5-6-12-14/h5-6,10H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHXUCCKKDFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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